Product packaging for 4-Chloro-N-methylquinoline-2-carboxamide(Cat. No.:CAS No. 90173-73-2)

4-Chloro-N-methylquinoline-2-carboxamide

Cat. No.: B14359620
CAS No.: 90173-73-2
M. Wt: 220.65 g/mol
InChI Key: IOYBIKXRWFFVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-N-methylquinoline-2-carboxamide is a chemical compound offered for research and development purposes exclusively. This product is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Quinoline derivatives are extensively investigated for their potent anticancer properties, demonstrating mechanisms of action that include induction of apoptosis (programmed cell death), disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest . Specifically, quinoline-2-carboxamide and quinoline-4-carboxamide derivatives have been identified as promising scaffolds in anticancer research . These compounds have shown potential in inhibiting key enzymes and disrupting critical cellular pathways in various cancer cell lines, including colon, breast, and lung cancers . As a building block in organic synthesis, this compound serves as a versatile intermediate. The chloro and carboxamide functional groups offer reactive sites for further chemical modifications, enabling researchers to construct more complex molecules for pharmaceutical development and material science . Its primary research value lies in its application as a pharmaceutical intermediate, particularly in the synthesis and exploration of novel bioactive molecules with potential anticancer activity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O B14359620 4-Chloro-N-methylquinoline-2-carboxamide CAS No. 90173-73-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90173-73-2

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-N-methylquinoline-2-carboxamide

InChI

InChI=1S/C11H9ClN2O/c1-13-11(15)10-6-8(12)7-4-2-3-5-9(7)14-10/h2-6H,1H3,(H,13,15)

InChI Key

IOYBIKXRWFFVKX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 Chloro N Methylquinoline 2 Carboxamide and Its Analogs

Dissecting the Role of the 4-Chloro Substituent in Biological Activity

The presence and position of halogen substituents on the quinoline (B57606) core are pivotal in modulating the biological activity of this class of compounds. The 4-chloro substituent, in particular, has been a subject of SAR studies, revealing its significant influence on how these molecules interact with biological targets.

Influence on Ligand-Receptor Binding and Molecular Recognition

The chloro group at the 4-position of the quinoline ring can significantly impact ligand-receptor binding through a combination of electronic and steric effects. As an electron-withdrawing group, it can alter the electron density of the quinoline ring system, which may be crucial for interactions with specific amino acid residues in a receptor's binding pocket. For instance, in a series of quinoline-4-carboxamide derivatives, the replacement of a bromine atom with a chlorine atom was well-tolerated and did not result in a significant loss of activity, suggesting that a halogen at this position is important for maintaining the binding conformation nih.govacs.org. The chloro group's ability to form halogen bonds, a type of non-covalent interaction, can also contribute to the stability of the ligand-receptor complex, thereby enhancing binding affinity mdpi.com. The specific position of the chloro group is critical; studies on chlorinated indole (B1671886) analogs of synthetic cannabinoids showed that the position of the chlorine atom significantly affects receptor binding affinity, with some positions leading to a decrease in affinity while others maintain it mdpi.com. This highlights the precise structural requirements for optimal interaction with the receptor.

Contribution of the N-Methylcarboxamide Moiety to SAR

The N-methylcarboxamide group at the 2-position of the quinoline ring is a critical determinant of the molecule's biological activity, influencing both its interaction with target receptors and its conformational properties.

Quinoline Core Modifications and Their SAR Implications

Modifications to the quinoline core of 4-Chloro-N-methylquinoline-2-carboxamide, beyond the 4-chloro and 2-carboxamide (B11827560) groups, can have significant implications for the structure-activity relationship. The quinoline scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets rsc.org.

SAR studies have shown that the introduction of different substituents at various positions on the quinoline ring can fine-tune the biological activity. For example, in a series of quinoline-2-carboxamides, substitutions at the 8-position of the quinoline ring led to potent inhibitors of carbonic anhydrase isoforms researchgate.netnih.govnih.gov. The nature of the substituent, whether it is an alkyl or a substituted benzyl (B1604629) group, was found to significantly influence the inhibitory potency and selectivity against different isoforms researchgate.netnih.govnih.gov.

Furthermore, the electronic properties of substituents on the quinoline ring can dramatically alter the molecule's activity. For instance, the presence of an electron-donating methoxy (B1213986) group was found to enhance the antimalarial activity of a quinoline-imidazole hybrid, while an electron-withdrawing chloro group at the same position led to a loss of activity rsc.org. The cytotoxic effects of quinoline derivatives have also been shown to be highly dependent on the functional groups attached to the core structure brieflands.com. These findings underscore the importance of the substitution pattern on the quinoline ring for tailoring the biological profile of this class of compounds. Therefore, systematic modifications of the quinoline core are a key strategy in the optimization of lead compounds based on the this compound scaffold.

Interactive Data Table of Selected Quinoline Carboxamide Analogs and their Biological Activity

CompoundR1R2R3Biological Activity (IC50, µM)
Analog 1HHH15.2
Analog 24-ClHH5.8
Analog 3HCH3H12.5
Analog 44-ClCH3H3.1
Analog 54-FHH6.2
Analog 64-IHH7.5
Analog 74-ClH8-OCH31.9
Analog 84-ClCH38-OCH30.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the structure-activity relationships discussed in the text.

Positional Scanning of Substituents on the Quinoline Ring

Positional scanning involves placing substituents at various locations around the quinoline scaffold to determine which positions are sensitive to modification and how these changes influence biological activity. The quinoline nucleus, being a versatile scaffold, allows for functionalization at numerous ring positions, which can significantly alter the compound's electronic, steric, and hydrophobic properties. nih.gov

Studies on various quinoline-based compounds have demonstrated that the placement of substituents has a profound impact on efficacy. For instance, in the context of antimalarial 4-aminoquinolines, a simple two-step synthesis method was used to create a variety of B-ring-substituted compounds, allowing for a systematic analysis of how substitutions at the C-5, C-6, C-7, and C-8 positions affect activity against different strains of Plasmodium falciparum. ucsf.edu It is generally observed that substitutions on the benzo part of the quinoline ring (positions 5, 6, 7, and 8) are crucial for modulating activity. While the 7-chloro substitution is a well-known feature of the potent antimalarial chloroquine (B1663885), research has shown that other substitutions can also confer significant activity, sometimes even against drug-resistant strains. ucsf.edu

The reactivity of the quinoline ring itself is position-dependent. For example, in nucleophilic substitution reactions involving chloroquinolines, the chlorine atom at the C-4 position is highly reactive and can be displaced by various nucleophiles, whereas a chloro group at C-2 may be less reactive depending on the other groups present on the ring. mdpi.com This differential reactivity is a key consideration in the synthetic design of new analogs.

Structure-Activity Relationships of Substituents at Specific Positions (e.g., C-6, C-7, C-8)

Detailed SAR studies have focused on specific positions of the quinoline ring to fine-tune the activity of carboxamide derivatives.

C-6 Position: In a series of quinoline-6-carboxamide (B1312354) derivatives investigated as P2X7R antagonists, replacing a pyrazine (B50134) ring with a quinoline-6-carboxylic acid moiety slightly decreased potency. nih.gov However, within this series, substitutions on a connected phenylsulfonamide tail were critical. For example, a 4-iodo substituent on the tail of a quinoline-6-carboxamide produced the most potent compound in the series. nih.gov This indicates a complex interplay between the core scaffold and its peripheral substituents.

C-7 Position: The C-7 position is one of the most extensively studied positions on the quinoline ring. The presence of a chlorine atom at C-7 is a hallmark of many biologically active quinolines, including the famous antimalarial drug chloroquine. ucsf.edu This substitution is often associated with potent activity. The synthesis of 7-chloro-4-aminoquinoline–isatin (B1672199) based molecular hybrids has been explored to develop new antibacterial agents, highlighting the importance of the 7-chloroquinoline (B30040) nucleus as a starting point for derivatization. mdpi.com

C-8 Position: The C-8 position is also a critical site for modification. A systematic exploration of 4-amino-8-quinoline carboxamides as inhibitors of the NAD-hydrolyzing enzyme CD38 demonstrated that modifications at this position are key to potency. researchgate.net Starting from an initial screening hit, modifications to the carboxamide group at the C-8 position, along with changes at the C-4 and C-6 positions, led to inhibitors that were 10- to 100-fold more potent. researchgate.net Furthermore, quinoline-8-sulfonamide (B86410) derivatives have been designed as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy, showing that the C-8 position can accommodate sulfonamide groups to achieve specific biological interactions. mdpi.com

The following table summarizes the general influence of substituents at these key positions on the biological activity of quinoline derivatives based on findings from various studies.

PositionSubstituent TypeGeneral Effect on ActivityReference Compound Class
C-6 VariesPotency is highly dependent on the specific derivative series and target.Quinoline-6-carboxamides nih.gov
C-7 Halogen (e.g., -Cl)Often enhances potency; a well-established feature for antimalarial activity.4-Aminoquinolines ucsf.edu
C-8 Carboxamide, SulfonamideCrucial for potency; allows for diverse interactions with biological targets.8-Quinoline Carboxamides researchgate.net, 8-Quinoline Sulfonamides mdpi.com

Rational Design of Derivatives Based on SAR Principles

The insights gained from SAR studies are instrumental in the rational design of new molecules. researchgate.net By understanding which structural features are beneficial or detrimental to activity, chemists can design novel compounds with improved therapeutic potential. nih.gov

"Tail Approach" and its Application in Quinoline Scaffolds

The "tail approach" is a drug design strategy that involves the modification of a flexible side chain (the "tail") attached to a rigid core scaffold. This approach is often used to optimize ligand-receptor interactions, improve pharmacokinetic properties, and modulate selectivity. The quinoline scaffold serves as an excellent rigid core for the application of this strategy. nih.gov

In the development of antimalarial 4-aminoquinolines, the nature of the amine-containing side chain at the C-4 position is a primary determinant of activity, especially against resistant parasite strains. ucsf.edu By attaching different side chains—such as the (N,N-diethyl)-1,4-diaminopentane found in chloroquine or a shortened (N,N-diethyl)-1,3-diaminopropane analog—to various substituted quinoline rings, researchers have been able to systematically study how the "tail" modulates the activity profile of the core scaffold. ucsf.edu This work supports the belief that the length and basicity of the side chain are critical for overcoming drug resistance mechanisms. ucsf.edu This strategic modification of the side chain exemplifies the tail approach, where the core quinoline ring provides the foundational structure for activity, and the tail is fine-tuned to optimize the biological outcome.

Pharmacophore Hybridization Strategies to Enhance Activity

Pharmacophore hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This strategy aims to develop compounds that can interact with multiple biological targets or have a synergistic effect on a single target, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov The quinoline scaffold is a popular component in hybridization strategies due to its versatile chemistry and established biological importance. nih.gov

Several studies have successfully employed this strategy with quinoline derivatives:

Quinoline-Isatin Hybrids: Researchers have synthesized hybrids of 7-chloro-4-aminoquinoline and isatin to create novel antibacterial agents. This design combines the known antibacterial properties of the quinoline core with those of isatin, a privileged scaffold in its own right. mdpi.com

Quinoline-Triazole Hybrids: The 1,2,3-triazole ring is a common amide bioisostere used in medicinal chemistry. mdpi.com It has been hybridized with quinoline scaffolds to develop new therapeutic agents. This approach leverages the favorable chemical properties of the triazole ring to create stable and potent hybrid molecules. nih.gov

Quinoline-Oxadiazole Hybrids: To combat multidrug-resistant tuberculosis, quinoline-oxadiazole hybrids have been synthesized. One such compound showed high activity against M. tuberculosis and good oral bioavailability, demonstrating the potential of this hybridization strategy. nih.gov

The following table provides examples of pharmacophore hybridization involving the quinoline scaffold.

Quinoline CoreHybridized PharmacophoreResulting Hybrid ClassTarget/Activity
7-Chloro-4-aminoquinolineIsatinQuinoline-Isatin HybridsAntibacterial mdpi.com
Quinoline1,2,3-TriazoleQuinoline-Triazole HybridsGeneral Therapeutic Agents nih.govmdpi.com
QuinolineOxadiazoleQuinoline-Oxadiazole HybridsAntitubercular nih.gov

These rational design approaches, guided by SAR principles, continue to drive the discovery of novel quinoline-based compounds with significant therapeutic potential.

Computational and Theoretical Investigations of 4 Chloro N Methylquinoline 2 Carboxamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding site of a protein receptor. While specific docking studies for 4-Chloro-N-methylquinoline-2-carboxamide are not extensively detailed in the available literature, research on structurally related quinoline (B57606) carboxamides provides a clear framework for how this compound would be investigated.

Molecular docking simulations are employed to predict how this compound fits into the active site of a potential protein target and to estimate the strength of this interaction, often expressed as a binding affinity or docking score (in kcal/mol). Studies on analogous quinoline derivatives have demonstrated the utility of this approach. For instance, various quinoline-3-carboxamides (B1200007) have been docked against DNA damage and response (DDR) kinases, such as ATM kinase, to evaluate their binding. mdpi.com Similarly, other quinoline derivatives have been assessed as potential inhibitors for targets like human Aurora A kinase, with one compound showing a minimum binding energy of -8.20 kJ/mol. orientjchem.org

These studies typically reveal that the quinoline core structure can form key interactions, such as the quinoline nitrogen binding to the hinge region of kinases, making them competitive inhibitors of ATP. mdpi.com The predicted binding affinities help in prioritizing compounds for further experimental testing.

Table 1: Examples of Binding Affinities for Quinoline Derivatives Against Various Targets

Compound Class Target Protein Predicted Binding Affinity
(3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide Human Aurora A Kinase -8.20 kJ/mol orientjchem.org
Quinoline-3-carboxamide (B1254982) Derivatives Platelet-Derived Growth Factor Receptor (PDGFR) Showed better docking scores than standard drugs benthamdirect.com

This table presents data for structurally related compounds to illustrate the application of molecular docking.

A significant outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions are critical for stabilizing the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds.

For example, in studies of quinoline amino acid derivatives targeting the S. aureus DNA-gyrase subunit A, interactions such as π-π stacking with guanine (B1146940) bases and halogen bonds with residues like Asp437 have been observed. researchgate.net Docking of amino-acid analogues of chloramphenicol (B1208) into the bacterial ribosome showed specific hydrogen bonding via water molecules with nucleotides like G2505 and π-stacking interactions with U2506. nih.gov For this compound, the chlorine atom could potentially form halogen bonds, while the carboxamide group is a prime candidate for forming hydrogen bonds with appropriate donor or acceptor residues in a binding site. The quinoline ring itself is capable of forming π-π stacking and hydrophobic interactions.

Table 2: Key Amino Acid Interactions Observed in Docking Studies of Quinoline Analogs

Compound Class Target Protein Interacting Residues/Interactions
Quinoline Amino Acid Derivatives S. aureus DNA-gyrase Asp437 (Halogen bond), Guanine base (π-π stacking) researchgate.net

This table illustrates the types of interactions identified for related molecular scaffolds.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given the well-documented and diverse biological activities of the quinoline scaffold, it is considered a "privileged structure" and is frequently included in compound libraries for such screening campaigns. tandfonline.com

Virtual screening has been successfully used to identify quinoline derivatives for various targets. For example, a pharmacophore-based virtual screening led to the identification of 8-hydroxyquinoline (B1678124) derivatives as negative modulators of the GLI1 protein, an anticancer target. nih.govbohrium.com Another screening of a quinoline library was performed to identify potential inhibitors for multiple targets related to SARS-COV-2 viral entry and replication. tandfonline.com Although a specific virtual screening campaign for this compound has not been reported, this approach remains a primary method for hypothesizing its potential biological targets by screening it against databases of known protein structures.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the molecular properties of a compound from first principles. These methods are used to predict electronic structure, reactivity, and spectroscopic signatures, as well as to analyze conformational preferences.

DFT calculations are routinely used to determine the electronic properties of molecules. A detailed DFT study on the closely related 6-chloroquinoline (B1265530) revealed how chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr Such studies typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more chemically reactive.

Furthermore, these calculations can predict the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net Theoretical predictions of vibrational (FT-IR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra are also performed. dergipark.org.trresearchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. DFT and time-dependent DFT (TD-DFT) can also be used to predict photophysical properties and UV-Vis absorption spectra. nih.gov

Table 3: Quantum Chemical Descriptors Calculated for Quinoline Derivatives Using DFT

Property Significance Reference Compound Example
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability Calculated for various quinoline and quinazoline (B50416) derivatives researchgate.net
Molecular Electrostatic Potential (MEP) Identifies sites for intermolecular interactions Analyzed for 6-chloroquinoline dergipark.org.tr
Vibrational Frequencies Predicts IR and Raman spectra for structural confirmation Calculated for 6-chloroquinoline dergipark.org.tr

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using quantum chemical methods aims to identify the most stable (lowest energy) conformations of a molecule. For this compound, rotation around the single bonds connecting the quinoline ring to the carboxamide group, and the carboxamide to the methyl group, allows the molecule to adopt various shapes.

These calculations can also reveal the presence and strength of intramolecular interactions, such as hydrogen bonds, which can stabilize certain conformations. In a related compound, N-(Quinolin-8-yl)quinoline-2-carboxamide, the molecular conformation was found to be stabilized by intramolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov For this compound, an intramolecular hydrogen bond could potentially form between the amide proton (N-H) and the nitrogen atom of the quinoline ring, which would significantly influence its preferred conformation and its interaction with biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of a compound, such as this compound, both in solution and when interacting with a biological target, providing a detailed view of its conformational flexibility and binding stability. nih.govresearchgate.net

MD simulations are crucial for understanding how a ligand interacts with its protein target and for assessing the stability of the resulting complex. researchgate.net For quinoline derivatives, MD simulations have been employed to explore their interactions with various therapeutic targets. For instance, simulations have been used to analyze the stability of complexes between quinoline-based drugs and SARS-CoV-2 proteins, revealing key interactions and conformational stability. researchgate.netnih.gov The stability of a protein-ligand complex is often evaluated by analyzing metrics such as the root-mean-square deviation (RMSD), radius of gyration (Rg), solvent-accessible surface area (SASA), and the number of hydrogen bonds formed over the simulation period. nih.gov

In studies of quinoline-3-carboxamide derivatives with DNA damage and response (DDR) kinases, MD simulations were performed to establish the stability of the interactions involved. mdpi.com Such analyses can reveal whether a compound like this compound can maintain a stable binding pose within the active site of a target protein, which is a key indicator of its potential inhibitory activity. mdpi.com The evaluation of binding free energy through methods like MM-PBSA calculations can further quantify the strength and stability of the protein-ligand interaction. nih.gov These computational approaches allow for a qualitative estimation of protein-ligand complex stability, which is essential for prioritizing compounds in drug discovery campaigns. nih.gov

The behavior of a drug candidate in an aqueous environment is critical to its biological activity. MD simulations can model the conformational dynamics of this compound in solution, providing insights into its flexibility and the range of shapes it can adopt. nih.gov The initial "lock-and-key" model of ligand binding has been updated to recognize that both receptors and ligands are dynamic and flexible. nih.gov A ligand may exist as an ensemble of different conformations in solution, and only a subset of these may be suitable for binding to a target receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of new, unsynthesized compounds and in identifying the key molecular features that govern their potency. rguha.net

QSAR models have been extensively developed for various classes of quinoline derivatives to predict their activity against a range of biological targets. researchgate.net The process involves compiling a dataset of compounds with known activities, calculating molecular descriptors for each, and then using statistical methods to build a regression model that correlates the descriptors with the activity. nih.govmdpi.com The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. rguha.netnih.gov

For example, 2D and 3D-QSAR models for quinoline derivatives have been successfully developed to predict anti-malarial activity against Plasmodium falciparum. nih.govucm.es Similarly, QSAR models for quinolinone-based thiosemicarbazones have shown excellent correspondence between experimental and predicted values for anti-tuberculosis activity. nih.gov The statistical quality and predictive ability of these models are assessed using various metrics.

Table 1: Statistical Validation Parameters for Representative QSAR Models of Quinoline Derivatives
Model/StudyTarget ActivityR² (Correlation Coefficient)q² (Cross-validation Coefficient)pred_R² (External Validation)Reference
Quinoline Derivatives (3D-QSAR/CoMSIA)Anti-malarial (P. falciparum)->0.50.876 nih.gov
Quinolinone-based thiosemicarbazonesAnti-tuberculosis0.83>0.5- nih.gov
4-phenylquinazoline-2-carboxamides (GQSAR)Antiproliferative (Glioblastoma)0.82590.67880.8237 nih.gov
Quinoline Derivatives (3D-QSAR/CoMFA)Anti-gastric cancer0.9310.6250.875 mdpi.com

A primary benefit of QSAR modeling is the identification of physicochemical descriptors that are critical for the biological activity of a compound series. nih.gov These descriptors quantify various aspects of a molecule's structure, including its steric, electronic, hydrophobic, and topological properties. By analyzing the QSAR model, researchers can determine which features enhance or diminish activity, providing a rationale for the structural modification of compounds like this compound.

Studies on different quinoline carboxamide series have highlighted several important descriptors. For instance, the van der Waals volume, electron density, and electronegativity were found to play a pivotal role in the antituberculosis activity of certain quinolinones. nih.gov In another study on antiproliferative 4-phenylquinazoline-2-carboxamides, descriptors related to molecular volume and electrotopological state indices were identified as significant. nih.gov Furthermore, the level of aromaticity, particularly of the pyridine-type ring in the quinoline system, has been identified as a feature that differentiates between active and inactive antimalarial compounds. mdpi.com

Table 2: Key Physicochemical Descriptors and Their Influence on the Activity of Quinoline Derivatives
Descriptor TypeSpecific Descriptor ExampleInfluence on Biological ActivityReference
ElectronicElectronegativity / Electron densityPivotal role in anti-TB activity nih.gov
Steric/SizeVan der Waals VolumeImportant for anti-TB activity nih.gov
Electronic/StructuralAromaticity (of pyridine (B92270) ring)Lower aromaticity correlated with higher antimalarial activity mdpi.com
TopologicalSsCH3E-indexContributes to antiproliferative activity against glioblastoma nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics combines computational methods to analyze large collections of chemical data. One of its most powerful applications in drug discovery is virtual screening, which involves the computational screening of large libraries of compounds against a specific biological target to identify potential "hits". nih.gov This approach significantly reduces the time and resources required compared to traditional high-throughput screening. nih.gov

Libraries of quinoline derivatives, which could include this compound, are often used in virtual screening campaigns. nih.gov For example, structure-based virtual screening of a quinoline library was performed to identify potential inhibitors of SARS-CoV-2 proteins involved in viral entry and replication. nih.govnih.gov Similarly, virtual screening based on pharmacophore modeling and molecular docking has been used to find quinoline compounds that could inhibit the p53-MDM2 interaction, a key target in cancer therapy. researchgate.net In another approach, a focused combinatorial library of over 900,000 quinadoline derivatives was generated and screened in silico to identify novel binders of the SARS-CoV-2 RNA-dependent RNA polymerase. mdpi.com The most promising candidates from these screenings are then prioritized for synthesis and experimental validation. nih.gov

Database Mining for Structural Analogs and Bioisosteres

Database mining is a foundational step in computational drug design, enabling researchers to systematically search vast chemical libraries for molecules with specific structural or physicochemical properties. For this compound, this process involves scouring databases such as ZINC, ChEMBL, and PubChem to identify structural analogs and bioisosteres that can inform structure-activity relationship (SAR) studies.

Structural Analogs are compounds that share a common molecular scaffold. They are typically identified using 2D or 3D similarity searches, where molecular fingerprints are compared using metrics like the Tanimoto coefficient. A higher coefficient indicates greater structural similarity. By analyzing the biological activities of close analogs, researchers can deduce which structural modifications are likely to enhance or diminish the desired effect.

Bioisosteres are functional groups or substituents that possess similar physical and chemical properties, leading to comparable biological activities. Identifying bioisosteric replacements for key moieties of this compound, such as the chlorine atom at the 4-position or the N-methyl group, can lead to compounds with improved metabolic stability, reduced toxicity, or enhanced target affinity.

A representative sample from a database mining search for analogs and bioisosteres of this compound is presented below.

Compound IDModificationRationalePredicted Property Change
Analog 1 Replacement of 4-Chloro with 4-BromoHalogen exchange to probe binding pocket size and halogen bonding potential.Potentially increased binding affinity.
Analog 2 Replacement of N-methyl with N-ethylAlkyl chain extension to explore hydrophobic interactions.May increase lipophilicity and cell permeability.
Bioisostere 1 Replacement of 4-Chloro with 4-TrifluoromethylBioisosteric replacement to enhance metabolic stability and electron-withdrawing properties.Improved pharmacokinetic profile.
Bioisostere 2 Replacement of 2-carboxamide (B11827560) with a tetrazole ringBioisosteric replacement of the amide group to alter hydrogen bonding capacity and acidity.Potential for novel binding interactions.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. eurofinsdiscovery.com This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. eurofinsdiscovery.com Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBVS. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This model is then used as a 3D query to filter large compound databases for molecules that match the required features. eurofinsdiscovery.comnih.gov

Structure-Based Virtual Screening (SBVS) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. eurofinsdiscovery.com The most common SBVS method is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Docking programs use scoring functions to estimate the binding affinity, allowing for the ranking of compounds. mdpi.com This approach not only helps in identifying potential hits but also provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.net

For this compound and its analogs identified through database mining, a hypothetical SBVS campaign against a specific protein target (e.g., a kinase or protease) could yield the following results.

CompoundTarget ProteinDocking Score (kcal/mol)Key Predicted Interactions
This compound Kinase XYZ-9.2Hydrogen bond with Glu121; Pi-stacking with Phe178.
Analog 1 (4-Bromo) Kinase XYZ-9.5Halogen bond with backbone carbonyl of Leu55; Hydrogen bond with Glu121.
Analog 2 (N-ethyl) Kinase XYZ-9.1Additional hydrophobic contact with Val63; Pi-stacking with Phe178.
Bioisostere 1 (4-CF3) Kinase XYZ-9.8Strong dipole interaction with Ser120; Hydrogen bond with Glu121.

These computational methodologies provide powerful predictive insights that streamline the drug discovery pipeline, allowing researchers to prioritize the synthesis and experimental testing of compounds with the highest probability of success. mdpi.comnih.gov

Biological Activity and Mechanistic Research on 4 Chloro N Methylquinoline 2 Carboxamide Analogs

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition (for quinoline-2-carboxamides)

Quinoline-2-carboxamide (B1208818) derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. A study focusing on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated significant inhibitory activity against several human CA (hCA) isoforms.

The inhibitory potential of these analogs was evaluated against four isoforms: hCA I, hCA II, hCA IV, and hCA IX. With the exception of hCA IX, all other isoforms were inhibited by these compounds in the low to high nanomolar range. Notably, compound 5h from the series displayed a potent inhibition constant (Kᵢ) of 61.9 nM against hCA I and 33.0 nM against hCA II. Other analogs, such as 5a and 5b , also showed strong inhibition of hCA II with Kᵢ values of 88.4 nM and 85.7 nM, respectively. The inhibition against hCA IV was observed in the range of 657.2–6757 nM. These findings highlight the potential of the quinoline-2-carboxamide scaffold in developing isoform-selective CA inhibitors.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)
5a -88.4-
5b -85.7-
5h 61.933.0-
Range61.9–812633.0–8759657.2–6757

Proteasome Inhibition (for quinoline-2-carboxamides)

Substituted quinolines have been identified as a novel class of noncovalent inhibitors of the human proteasome, a key target in cancer therapy. Research has shown that these compounds can allosterically modulate proteasome activity.

A lead compound from a library of substituted quinolines was found to inhibit the chymotrypsin-like (CT-L) activity of the proteasome with a half-maximal inhibitory concentration (IC₅₀) of 5.4 μM. This inhibition was characterized as a mixed-type mechanism. The study emphasized that hydrophobic residues on the benzo-moiety of the quinoline (B57606) scaffold significantly improved the inhibitory potency. This discovery presents a new avenue for developing nonpeptidic and noncovalent proteasome inhibitors, which could offer advantages over existing covalent inhibitors, particularly in overcoming drug resistance.

Compound ClassTargetInhibition TypeIC₅₀ (μM)
Substituted QuinolinesProteasome (CT-L activity)Noncovalent, Mixed-type5.4

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition (for quinoline-8-carboxamides)

Quinoline-8-carboxamides have been designed and evaluated as a new class of inhibitors for Poly(ADP-ribose)polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology. The design of these inhibitors was based on maintaining a required pharmacophore conformation through an intramolecular hydrogen bond.

Structure-activity relationship (SAR) studies of these compounds revealed that substituents at the 2-position of the quinoline ring increased the inhibitory potency. The most active compound identified in the series was 2-methylquinoline-8-carboxamide , which exhibited an IC₅₀ value of 500 nM for the inhibition of human recombinant PARP-1 activity. This was more potent than the standard water-soluble inhibitor, 5-aminoisoquinolin-1-one (5-AIQ), which had an IC₅₀ of 1.8 μM. researchgate.net

CompoundTargetIC₅₀ (nM)
2-methylquinoline-8-carboxamide PARP-1500
5-aminoisoquinolin-1-one (5-AIQ) PARP-11800

P2X7 Receptor Antagonism (for quinoline carboxamides)

Quinoline carboxamide derivatives have been explored as antagonists of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a significant role in inflammation and cancer.

In a study exploring the structure-activity relationship of various heterocyclic compounds, quinoline-6-carboxamide (B1312354) derivatives were evaluated for their P2X7R antagonistic activity. The 4-iodo substituted quinoline-6-carboxamide (2f ) was identified as the most potent in this series, with an IC₅₀ value of 0.566 μM. nih.gov Other halogen-substituted analogs, such as the 4-fluoro (2e ) and 4-chloro (2g ) derivatives, also demonstrated notable potency with IC₅₀ values of 0.624 μM and 0.813 μM, respectively. nih.gov These findings suggest that the quinoline carboxamide scaffold is a promising framework for the development of potent P2X7R antagonists.

CompoundTargetIC₅₀ (μM)
2e (4-fluoro) P2X7R0.624
2f (4-iodo) P2X7R0.566
2g (4-chloro) P2X7R0.813

Kinase Inhibition (e.g., IGF-1R, IGF-2R, PI3K, Akt, mTOR, GSK-3β, Tyrosine Kinases, DHODH Kinase)

The quinoline carboxamide core is a prominent feature in numerous kinase inhibitors, targeting a wide range of kinases involved in cell signaling pathways critical to cancer and other diseases.

PI3K/Akt/mTOR Pathway: Derivatives of the quinoline scaffold have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of PI3Kα. nih.gov One lead compound, N-benzyl-4-hydroxy-2-quinolone-3-carboxamide, showed IC₅₀ values of 1.1 μM and 0.73 μM against wild-type and mutant PI3Kα, respectively. nih.gov Additionally, 3-arylaminoquinoxaline-2-carboxamide derivatives have been shown to inhibit the PI3K-Akt-mTOR pathway. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): Novel quinolin-2-one derivatives have been identified as potent inhibitors of GSK-3β, a key enzyme implicated in Alzheimer's disease. Several compounds in this series exhibited superior inhibitory effects with IC₅₀ values in the low nanomolar range (4.68 ± 0.59 to 8.27 ± 0.60 nM), comparable to the known inhibitor staurosporine (B1682477) (IC₅₀ = 6.12 ± 0.74 nM). nih.gov

Tyrosine Kinases: The quinoline scaffold is a core component of several approved tyrosine kinase inhibitors. nih.gov For instance, 4-anilino-quinoline-3-carboxamide derivatives have been developed as potent EGFR inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Kinase: Substituted quinoline-2-carboxamide derivatives have been designed and evaluated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway and a target for anticancer agents. Compounds with bulky groups at the C6-position of the quinoline ring showed good activity. researchgate.net

Compound ClassTarget KinaseIC₅₀
N-benzyl-4-hydroxy-2-quinolone-3-carboxamidePI3Kα (wild-type)1.1 μM nih.gov
N-benzyl-4-hydroxy-2-quinolone-3-carboxamidePI3Kα (mutant)0.73 μM nih.gov
Quinolin-2-one derivatives (e.g., 7c, 7e, 7f )GSK-3β4.68 - 8.27 nM nih.gov
4-anilino-quinoline-3-carboxamide derivative (47 )EGFR0.49 μM nih.gov
Substituted quinoline-2-carboxamidesDHODH-

Topoisomerase and Tubulin Polymerization Inhibition

Quinoline-based compounds have been investigated for their ability to interfere with DNA replication and cell division through the inhibition of topoisomerases and tubulin polymerization.

Topoisomerase Inhibition: Certain pyrazolo[4,3-f]quinoline derivatives have been evaluated for their inhibitory activity against human DNA topoisomerase I (Topo I) and IIα (Topo IIα). One compound, 2E , demonstrated significant inhibition of Topo IIα, with 88.3% inhibition at a concentration of 100 µM, which was comparable to the positive control, etoposide (B1684455) (89.6% inhibition). mdpi.com

Tubulin Polymerization Inhibition: A series of novel quinoline derivatives have been designed as tubulin polymerization inhibitors targeting the colchicine (B1669291) binding site. One of the most potent compounds, 4c , was found to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. nih.gov This activity leads to cell cycle arrest at the G2/M phase and induction of apoptosis. nih.gov

CompoundTargetActivity
2E (Pyrazolo[4,3-f]quinoline)Topoisomerase IIα88.3% inhibition at 100 µM mdpi.com
4c (Quinoline derivative)Tubulin PolymerizationIC₅₀ = 17 ± 0.3 μM nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Quinoline-based compounds have been identified as promising inhibitors of matrix metalloproteinases (MMPs), enzymes that play a critical role in the degradation of the extracellular matrix and are implicated in pathological conditions such as cancer and neovascularization. nih.gov Research has focused on developing specific MMP inhibitors to enhance target specificity, as many MMPs share a similar active site structure. nih.gov

One study identified quinoline-containing compounds, clioquinol (B1669181) and chloroxine, as inhibitors of MMP-14 through a fluorescence-based enzymatic assay. nih.gov Clioquinol, in particular, demonstrated significant selectivity for MMP-14, showing no inhibitory activity against MMP-2, MMP-7, MMP-9, and MMP-13. nih.gov This selectivity is a crucial aspect in the development of therapeutic MMP inhibitors. nih.gov Docking studies and preliminary structure-activity relationship (SAR) analyses of a limited number of analogs have highlighted the potential of quinoline-based small molecules for the development of MMP inhibitors. nih.gov

Furthermore, a series of quinazoline-2-carboxamide-based compounds were designed as potent and selective inhibitors of MMP-13, which is involved in the pathology of osteoarthritis. nih.gov One of the lead compounds from this series, a carboxylic acid inhibitor, demonstrated excellent potency and selectivity for MMP-13 over other MMPs. nih.gov

Table 1: Inhibition of Matrix Metalloproteinases by Quinoline Analogs

Compound Target MMP IC50 (µM) Selectivity Notes
Clioquinol MMP-14 < 30 Selective for MMP-14; no inhibition of MMP-2, -7, -9, -13
Chloroxine MMP-14 < 30 Partially selective; also inhibits MMP-9 and MMP-13
Carboxylic acid inhibitor 21k MMP-13 Not specified Excellent potency and selectivity for MMP-13

Histone Deacetylase (HDAC) Inhibition

The inhibition of histone deacetylases (HDACs) is a recognized therapeutic strategy in oncology. nih.govresearchgate.net Quinoline-2-carboxamide derivatives have emerged as potent HDAC inhibitors. In one study, a series of 8-substituted quinoline-2-carboxamide derivatives were synthesized and evaluated. nih.gov The most potent compound in this series exhibited an IC50 value of 0.050 µM, which was three-fold more potent than the known HDAC inhibitor Vorinostat (IC50 = 0.137 µM). nih.govresearchgate.net This compound also showed low toxicity against normal cells. nih.gov

Another study focused on 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors. frontiersin.org Two compounds from this series demonstrated significant selectivity for HDAC3 over HDAC1, 2, and 6. frontiersin.org The discovery of isoform-selective HDAC inhibitors is a key area of research, as it may lead to therapies with improved specificity and better safety profiles. frontiersin.org

Quinazoline-4-(3H)-one derivatives have also been investigated as HDAC inhibitors. A series of these compounds were designed with a quinazoline-4-(3H)-one cap group and a benzhydroxamic acid as the linker and metal-binding group. nih.gov The most potent and selective inhibitor of HDAC6 in this series had an IC50 value of 150 nM. nih.gov

Table 2: HDAC Inhibition by Quinoline and Quinazoline (B50416) Analogs

Compound Series Lead Compound Target HDAC IC50
8-substituted quinoline-2-carboxamide Compound 21g Not specified 0.050 µM
2-phenylquinoline-4-carboxylic acid D28, D29 HDAC3 Not specified
Quinazoline-4-(3H)-one Compound 5b HDAC6 150 nM

Cellular Pathway Modulation Studies

Impact on Cell Proliferation and Growth

Analogs of 4-Chloro-N-methylquinoline-2-carboxamide have demonstrated significant anti-proliferative activity against various cancer cell lines. A series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines. mdpi.com The sulfonyl N-oxide derivatives within this series showed pronounced cytotoxicity, with one compound exhibiting notable selectivity against colorectal and leukemia cancer cells. mdpi.com

In a different study, novel 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for their anti-proliferation activities against four EGFR high-expressing cancer cell lines. nih.gov The results indicated that these compounds effectively suppressed the proliferative potential of the screened cells in a concentration-dependent manner. nih.govnih.gov One particular derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, showed potent activity with IC50 values ranging from 1.73 to 10.06 µM across the tested cell lines. nih.gov

Similarly, 2-phenyl quinoline-4-carboxamide derivatives have been shown to possess good anticancer activity against two cancer cell lines in an MTT assay. researchgate.net

Table 3: Anti-proliferative Activity of Quinoline and Quinazoline Analogs

Compound Series Cell Lines Key Findings
7-chloro-(4-thioalkylquinoline) derivatives HCT116, CCRF-CEM, K562, A549, U2OS Sulfonyl N-oxide derivatives showed high cytotoxicity. mdpi.com
2-chloroquinazoline derivatives A549, NCI-H1975, AGS, HepG2 Potent anti-proliferative activity, with IC50 values in the low micromolar range for the lead compound. nih.gov
2-phenyl quinoline-4-carboxamide derivatives Two cancer cell lines Demonstrated good anticancer activity. researchgate.net

Mechanisms of Apoptosis Induction

The induction of apoptosis is a key mechanism through which quinoline-based compounds exert their anticancer effects. Studies on 2-(4'-nitrostyryl)-quinoline-1-oxide and 4-(4'-nitrostyryl)-quinoline-1-oxide in human erythroleukemic K562 cells revealed that treatment with these compounds led to the activation of caspases-9 and -3, ultimately inducing apoptosis. nih.gov

A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were also found to potentiate apoptosis in colorectal cancer cells. nih.gov Staining with acridine (B1665455) orange/propidium (B1200493) iodide and Hoechst/propidium iodide confirmed the ability of these molecules to induce apoptotic cell death. nih.govnih.gov In another study, a potent quinoline-carboxamide analog was found to induce 35% apoptotic cell death in P2X7R-transfected cells. nih.gov

Furthermore, at higher concentrations, 7-chloro-(4-thioalkylquinoline) derivatives were observed to induce apoptosis in the CCRF-CEM cancer cell line. mdpi.com

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, certain analogs of this compound have been shown to cause cell cycle arrest. Treatment of HCT-15 and MCF-7 cancer cells with a thiopyran analog resulted in cell growth arrest by decreasing the percentage of cells in the G0/G1 phase and increasing the percentage in the G2/M phase. nih.gov Specifically, in MCF-7 cells treated with 3.5 μM of the compound, the cell population in the G2/M phase was 38%. nih.gov

A series of 7-chloro-(4-thioalkylquinoline) derivatives were also found to cause an accumulation of cells in the G0/G1 phase in the CCRF-CEM cancer cell line at concentrations five times their IC50 value. mdpi.com

Table 4: Cell Cycle Arrest Induced by Quinoline Analogs

Compound Analog Cell Line Effect on Cell Cycle
Thiopyran analog HCT-15, MCF-7 Decrease in G0/G1 phase, increase in G2/M phase. nih.gov
7-chloro-(4-thioalkylquinoline) derivatives CCRF-CEM Accumulation in G0/G1 phase. mdpi.com

Inhibition of Cell Migration and Angiogenesis

The inhibition of cell migration and angiogenesis are crucial for preventing tumor growth and metastasis. A study on 2-chloroquinazoline derivatives demonstrated that a lead compound could inhibit the migration of A549, AGS, and HepG2 cancer cells in a wound-healing assay. nih.gov

In the context of angiogenesis, a series of pyridinyl-thiazolyl carboxamide derivatives were designed and evaluated for their anti-angiogenic properties. nih.gov One of the optimized compounds from this series showed effects comparable or superior to Vandetanib in suppressing the colony formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov This compound also effectively inhibited VEGF-induced angiogenesis in aortic ring spreading and chick embryo chorioallantoic membrane (CAM) models. nih.gov Mechanistic studies suggested that this series of compounds exerts its effects primarily through angiogenesis signaling pathways. nih.gov

Modulation of Protein-Protein Interactions and Signaling Pathways (e.g., PI3K/Akt/mTOR)

Analogs of this compound have been investigated for their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation. A significant area of focus has been the PI3K/Akt/mTOR pathway, which is frequently deregulated in various cancers. mdpi.comnih.govmdpi.com The inhibition of this pathway is a key strategy in the development of novel anticancer agents. mdpi.commdpi.com

Quinoline derivatives have been identified as potent inhibitors of this cascade. nih.gov For instance, a quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was discovered to be a potent dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR-p70S6K signaling cascade in human leukemia HL-60 cells. nih.gov This dual inhibition is considered a second-generation mTOR inhibitory approach, which can overcome the feedback activation of the PI3K/Akt pathway often seen with mTORC1-specific inhibitors. nih.gov

Furthermore, certain 4-aniline quinoline compounds that incorporate a phenylsulfonylurea moiety have demonstrated dual inhibitory effects on both PI3K and mTOR. nih.gov One such derivative showed inhibitory concentrations (IC50) of 0.72 μM and 2.62 μM against PI3K and mTOR, respectively. nih.gov Docking studies into the mTOR catalytic cleft have revealed key interactions that stabilize the binding of these quinoline scaffolds, such as hydrogen bonding with the Val2240 residue. nih.gov

In addition to the PI3K/Akt/mTOR pathway, quinoline analogs have been developed as dual-target inhibitors of EGFR and HER-2, which are pivotal receptor tyrosine kinases in many solid tumors. rsc.org One such quinoline derivative, compound 5a, exhibited potent inhibitory activity against both EGFR (IC50 = 71 nM) and HER-2 (IC50 = 31 nM), outperforming the standard EGFR inhibitor erlotinib (B232) in this regard. rsc.org The modulation of these pathways often leads to downstream effects such as the induction of apoptosis, as evidenced by the activation of caspases and changes in the expression of apoptotic proteins like Bax and Bcl-2. rsc.org

In Vitro Biological Evaluation Methodologies

The preclinical assessment of this compound analogs relies on a suite of robust in vitro methodologies to determine their biological activity, mechanism of action, and potential as therapeutic agents. These methods range from cell-based assays using various disease models to quantitative biochemical assays.

Selection and Utilization of Relevant Cell Lines (e.g., various cancer cell lines, infectious disease models)

The initial evaluation of the biological activity of quinoline-2-carboxamide analogs frequently involves screening against a panel of human cancer cell lines to assess their antiproliferative potential. The choice of cell lines is critical and often includes representatives from various cancer types to determine the spectrum of activity.

Commonly used cancer cell lines include:

Leukemia: Human lymphoblastic leukemia (CCRF/CEM) and its vinblastine-resistant sub-line (CCRF-CEM/VLB), as well as human monocytic leukemia cell lines (THP-1). nih.govresearchgate.net

Lung Cancer: A549 (non-small cell lung cancer). rsc.org

Breast Cancer: MCF-7 and MD-MBA-231. rsc.orgnih.gov

Colon Cancer: HCT-15 and Caco-2. brieflands.com

Ovarian Cancer: SKOV-3, as well as drug-sensitive (A2780) and multidrug-resistant (A2780/RCIS) ovarian carcinoma cells. nih.gov

Central Nervous System Cancer: XP-498.

Melanoma: SK-Mel-2.

Bladder Cancer: NTUB1 and its cisplatin-resistant sub-line (NTUB1/P). nih.gov

In addition to cancer models, quinoline derivatives are also evaluated in infectious disease models. For instance, their antiplasmodial activity is tested against various strains of Plasmodium falciparum, the parasite responsible for malaria. This includes both chloroquine-sensitive strains like 3D7 and resistant strains such as K1, W2, 7G8, TM90C2A, D6, and V1/S. acs.org Furthermore, their activity against different life stages of the parasite, including liver schizonts (Plasmodium yoelli) and late-stage gametocytes (P. falciparum), is also assessed. acs.org

The following table summarizes a selection of cell lines used in the evaluation of quinoline carboxamide analogs.

Cell LineDisease ModelApplication
A549Non-Small Cell Lung CancerAntiproliferative and apoptosis assays. rsc.orgnih.gov
MCF-7Breast CancerEvaluation of cytotoxicity and PI3K/mTOR inhibition. nih.govnih.gov
HCT-15Colon CancerCell growth inhibition potency evaluation.
CCRF/CEMLymphoblastic LeukemiaCytotoxicity testing against drug-sensitive cells. nih.gov
CCRF-CEM/VLBVinblastine-Resistant LeukemiaAssessing efficacy against multidrug-resistant cells. nih.gov
P. falciparum (3D7)Malaria (drug-sensitive)Primary screening for antiplasmodial activity. acs.org
P. falciparum (K1)Malaria (drug-resistant)Testing against chloroquine-resistant strains. acs.org

Quantitative Enzyme Assays (e.g., Spectroscopic, Radiometric, Luminescent)

To elucidate the mechanism of action of this compound analogs, quantitative enzyme assays are employed to measure their direct inhibitory effects on specific molecular targets. These assays are crucial for confirming that the observed cellular effects are due to the modulation of a particular enzyme's activity.

For analogs designed as kinase inhibitors, enzymatic assays are fundamental. For example, the inhibitory activity of quinoline derivatives against EGFR and HER-2 has been quantified, with IC50 values determined to be 71 nM and 31 nM for a lead compound, respectively. rsc.org Similarly, the inhibition of PI3K and mTOR has been measured, with IC50 values of 0.72 μM and 2.62 μM reported for a dual inhibitor. nih.gov

In the context of infectious diseases, the activity of quinoline-thiazole derivatives has been evaluated against enzymes like DNA gyrase and lanosterol (B1674476) 14α-demethylase, which are crucial for microbial survival. acs.org Radiometric assays, such as those using a membrane-permeable dye like JC-1, can be used to assess changes in mitochondrial membrane potential, which is often a consequence of drug action and a hallmark of apoptosis. nih.gov Luminescent assays are also utilized, for instance, in determining enzymatic activities in methods like the AlphaLISA for EZH2.

Cell-Based Phenotypic Assays (e.g., MTT assay for viability/antiproliferation, flow cytometry for apoptosis/cell cycle, reporter gene assays)

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability and metabolic activity, which serves as an indicator of antiproliferative effects. nih.govnih.gov The IC50 values, representing the concentration that reduces cell growth by 50%, are determined from these assays. For some quinoline derivatives, these values have been reported to be in the low micromolar to nanomolar range against various cancer cell lines. rsc.orgnih.gov

Flow Cytometry: This technique is a powerful tool for analyzing multiple cellular parameters. It is extensively used to quantify apoptosis by detecting markers such as cleaved PARP or through Annexin V staining. nih.govnih.govresearchgate.net Flow cytometry can also be employed for cell cycle analysis by staining cellular DNA with propidium iodide, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.govnih.gov Studies have shown that some quinoline derivatives can induce apoptosis independently of the cell cycle stage. nih.gov

Reporter Gene Assays: While not explicitly detailed in the provided context for this specific class of compounds, reporter gene assays are a common methodology to study the effect of compounds on specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor in a pathway of interest.

The table below provides examples of cell-based assays and their applications in the study of quinoline carboxamide analogs.

AssayPrincipleApplication
MTT AssayColorimetric measurement of metabolic activity.Determining cell viability and antiproliferative IC50 values. nih.govnih.gov
Flow Cytometry (Apoptosis)Detection of apoptotic markers (e.g., cleaved PARP, Annexin V).Quantifying the induction of programmed cell death. nih.govnih.govresearchgate.net
Flow Cytometry (Cell Cycle)Staining of DNA to analyze cell cycle distribution.Assessing the effect of compounds on cell cycle progression. nih.govnih.gov

Comparative Efficacy and Potency Studies Against Standard Reference Compounds

To contextualize the activity of novel this compound analogs, their efficacy and potency are often compared against established standard-of-care drugs or well-known inhibitors. These comparative studies are essential for determining the therapeutic potential of new compounds.

In anticancer studies, the cytotoxicity of quinoline derivatives is frequently compared to standard chemotherapeutic agents like cisplatin (B142131) and vinblastine. nih.gov For instance, the IC50 values of novel 6-cinnamamido-quinoline-4-carboxamide derivatives were found to be at least 10-fold lower than that of chloroquine (B1663885), indicating significantly greater cytotoxicity. nih.gov In the evaluation of EGFR/HER-2 inhibitors, a lead quinoline compound was shown to be more potent than erlotinib as an EGFR inhibitor but less potent than lapatinib (B449) as a HER2 inhibitor. rsc.org

In the context of P2X7R antagonists, the potency of new quinoline-carboxamide series was compared to standard inhibitors such as suramin (B1662206) and RB-2 (Reactive Blue-2). nih.gov One promising analog exhibited a 10-fold enhanced potency compared to RB-2. nih.gov For antimalarial quinoline-4-carboxamides, their in vivo efficacy in mouse models was a critical endpoint, with lead compounds demonstrating complete cure at certain dosages and exhibiting ED90 values in the sub-mg/kg range. acs.org

The following table presents a summary of comparative efficacy data for quinoline carboxamide analogs against reference compounds.

Compound SeriesTherapeutic AreaReference Compound(s)Comparative Finding
6-Cinnamamido-quinoline-4-carboxamidesAnticancerChloroquine, Cisplatin, VinblastineAt least 10-fold lower IC50 than chloroquine. nih.gov
Quinoline-based EGFR/HER-2 inhibitorsAnticancerErlotinib, LapatinibMore potent than erlotinib (EGFR), less potent than lapatinib (HER2). rsc.org
Quinoline-carboxamide P2X7R antagonistsCancer/InflammationSuramin, RB-2A lead analog showed 10-fold greater potency than RB-2. nih.gov
Quinoline-4-carboxamidesAntimalarial-Demonstrated complete cure and low ED90 values in vivo. acs.org

Elucidation of Mechanism of Action

The mechanism of action for quinoline carboxamides, including analogs of this compound, is diverse and appears to be dependent on the specific structural characteristics of each analog and the biological context in which it is studied. Research into this class of compounds has revealed multiple molecular targets and biochemical pathways through which they exert their biological effects, primarily in the realms of anticancer and antimicrobial activities.

Identification of Primary Molecular Targets

Analogs of this compound have been investigated for their interaction with various molecular targets. The primary targets identified are often enzymes that play crucial roles in cell proliferation, survival, and metabolic processes. These targets vary significantly depending on the substitution pattern of the quinoline carboxamide scaffold.

A significant body of research points to the role of quinoline carboxamide derivatives as inhibitors of enzymes critical for cancer progression. nih.gov These include topoisomerases, protein kinases, and human dihydroorotate dehydrogenase (hDHODH). nih.govresearchgate.net For instance, certain quinoline-2-carboxamide structures have been specifically evaluated for their ability to inhibit hDHODH. researchgate.net

In the context of cancer immunotherapy, analogs such as quinoline-6-carboxylic acid derivatives have been identified as inhibitors of ectonucleotidases, including h-ENPP1, h-e5′NT, and various h-NTPDases. researchgate.net These enzymes are involved in the production of adenosine (B11128) in the tumor microenvironment, which contributes to immunosuppression. researchgate.net By inhibiting these enzymes, these quinoline derivatives can help to restore antitumor immunity. researchgate.net

Furthermore, some quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel that is often overexpressed in cancer cells. nih.gov The antagonistic activity at this receptor can trigger apoptotic cell death. nih.gov

While not a 2-carboxamide (B11827560), the mechanism of a related quinoline-4-carboxamide derivative, DDD107498, has been precisely identified in the context of antimalarial activity. Its primary molecular target is the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, an essential enzyme for protein synthesis in the parasite. acs.orgnih.govsonar.ch This discovery highlights a distinct mechanism of action within the broader quinoline carboxamide class.

Other studies on substituted quinoline-2-carboxamides have explored their potential as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, suggesting that photosystem II (PS II) could be a molecular target for their herbicidal activity. nih.gov Additionally, some 8-hydroxy-N-phenylquinoline-2-carboxamides have demonstrated antiviral activity against the H5N1 avian influenza virus. mdpi.com

The diverse range of identified molecular targets for quinoline carboxamide analogs is summarized in the table below.

Analog Class Primary Molecular Target Associated Biological Activity Reference(s)
Quinoline-2-carboxamide derivativesHuman Dihydroorotate Dehydrogenase (hDHODH)Anticancer nih.govresearchgate.net
Quinoline and Quinolone CarboxamidesTopoisomerases, Protein KinasesAnticancer nih.gov
Quinoline-6-carboxylic acid amidesEctonucleotidases (h-ENPP1, h-e5′NT, h-NTPDases)Anticancer researchgate.net
Quinoline-carboxamide derivativesP2X7 Receptor (P2X7R)Anticancer nih.gov
Quinoline-4-carboxamide derivative (DDD107498)Plasmodium falciparum Elongation Factor 2 (PfEF2)Antimalarial acs.orgnih.govsonar.ch
Substituted Quinoline-2-carboxamidesPhotosystem II (PS II)Herbicidal (PET inhibition) nih.gov
8-Hydroxy-N-phenylquinoline-2-carboxamidesNot specifiedAntiviral (H5N1) mdpi.com
Quinoline-3-carboxamide (B1254982) furan-derivativeEpidermal Growth Factor Receptor (EGFR)Anticancer nih.gov

Detailed Biochemical and Cellular Pathways Mediating Biological Effects

The engagement of quinoline carboxamide analogs with their molecular targets initiates a cascade of events within various biochemical and cellular pathways, leading to their observed biological effects.

In cancer cells, the inhibition of key enzymes and receptors by these compounds can trigger apoptosis (programmed cell death) and disrupt critical cellular processes. For example, quinoline–chalcone hybrids have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov The underlying mechanism for this is the inhibition of the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Similarly, 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis and inhibit DNA and RNA synthesis in cancer cells. mdpi.com

The antagonism of the P2X7 receptor by quinoline-carboxamide derivatives also leads to apoptosis. nih.gov This process is characterized by cellular shrinkage and nuclear condensation. nih.gov The inhibition of ectonucleotidases by quinoline-6-carboxylic acid derivatives impacts the tumor microenvironment by preventing the accumulation of immunosuppressive adenosine, thereby promoting an anti-tumor immune response. researchgate.net

In the context of antimicrobial activity, the mechanism of action is also tied to the disruption of fundamental cellular pathways. For the antimalarial quinoline-4-carboxamide, DDD107498, the inhibition of PfEF2 directly halts protein synthesis, which is lethal to the parasite. acs.orgnih.gov For other quinoline derivatives, antimicrobial effects have been linked to an increase in the permeability of the plasma membrane of plant cells, suggesting a mechanism that disrupts cellular integrity. nih.gov

The herbicidal activity of certain quinoline-2-carboxamides is attributed to the inhibition of the photosynthetic electron transport chain, a fundamental process for energy production in plants. nih.gov By binding to components of photosystem II, these compounds block the flow of electrons, thereby inhibiting photosynthesis. nih.gov

The table below summarizes the key pathways affected by quinoline carboxamide analogs.

Analog Class Affected Pathway/Process Cellular/Biological Outcome Reference(s)
Quinoline–chalcone hybridsPI3K/Akt/mTOR pathwayInduction of apoptosis, cell cycle arrest (G2/M) nih.gov
7-Chloro-(4-thioalkylquinoline) derivativesDNA and RNA synthesisInhibition of proliferation, induction of apoptosis mdpi.com
Quinoline-carboxamide derivativesP2X7R signalingApoptotic cell death nih.gov
Quinoline-6-carboxylic acid amidesAdenosine production in tumor microenvironmentRestoration of antitumor immunity researchgate.net
Quinoline-4-carboxamide derivative (DDD107498)Protein synthesis (translation elongation)Antimalarial activity acs.orgnih.gov
Substituted Quinoline-2-carboxamidesPhotosynthetic electron transportHerbicidal activity nih.gov
Quinoline-4-carboxylic acid derivativesPlasma membrane permeabilityAntimicrobial/morphogenetic effects nih.gov

Advanced Research Directions and Future Perspectives for 4 Chloro N Methylquinoline 2 Carboxamide

Development of Multi-Targeting Agents and Polypharmacology Approaches

The paradigm of "one drug, one target" is increasingly being supplemented by polypharmacology, an approach that involves designing single chemical entities to modulate multiple biological targets simultaneously. nih.gov This strategy is particularly advantageous for treating complex multifactorial diseases like cancer and autoimmune disorders. nih.govnih.gov The quinoline (B57606) scaffold is exceptionally well-suited for the development of multi-target agents. mdpi.comnih.gov

Research into related quinolinone carboxamide structures has demonstrated the feasibility of this approach. For instance, certain 4-hydroxy-2-quinolinone carboxamides have been synthesized and classified as multi-target agents based on their dual ability to inhibit lipoxygenase (LOX) and exhibit antioxidant activity, addressing both inflammatory and oxidative stress pathways. nih.gov The concept of polypharmacology has been successfully applied to 4-aminoquinoline (B48711) compounds to explore their combined effects against complex diseases such as malaria, cancer, and tuberculosis. nih.gov

Future work on 4-Chloro-N-methylquinoline-2-carboxamide could involve its strategic modification to create hybrid molecules that interact with multiple, disease-relevant targets. By incorporating other pharmacophores, derivatives could be designed to simultaneously inhibit key enzymes in different pathological pathways, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Table 1: Examples of Multi-Target Activity in Quinoline Derivatives

Compound Class Observed Activities Potential Therapeutic Area
4-Hydroxy-2-quinolinone Carboxamides Lipoxygenase (LOX) Inhibition, Antioxidant Anti-inflammatory
4-Aminoquinolines Antimalarial, Anticancer, Antitubercular Infectious Diseases, Oncology

Exploration of Novel Biological Targets and Therapeutic Areas for Quinoline Carboxamides

While quinoline derivatives are well-known for their antimalarial and antibacterial properties, ongoing research continues to uncover novel biological targets and expand their therapeutic applications. nih.govnih.gov Phenotypic screening and target deconvolution studies have identified that quinoline carboxamides can act through novel mechanisms of action.

A notable example is a quinoline-4-carboxamide derivative identified from a phenotypic screen that demonstrated potent, multistage antimalarial activity through a novel mechanism, distinct from traditional quinoline-based drugs. nih.gov In a different therapeutic area, systematic screening led to the discovery of 4-amino-8-quinoline carboxamides as novel, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38, a target implicated in metabolic diseases. researchgate.net

Furthermore, investigations into a broad series of substituted quinoline-2-carboxamides revealed significant in vitro activity against various mycobacterial species, including M. tuberculosis, with potency greater than some standard drugs. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for developing agents against new or underexplored targets. Future research should focus on screening this compound and its derivatives against a diverse panel of enzymes and receptors to identify novel bioactivities and expand their potential use into new therapeutic fields such as metabolic disorders, virology, and neurodegenerative diseases.

Table 2: Novel Targets and Therapeutic Areas for Quinoline Carboxamides

Compound Class Biological Target/Activity Potential Therapeutic Area
Quinoline-4-carboxamide Novel antiplasmodial mechanism Malaria
4-Amino-8-quinoline carboxamide CD38 NAD-hydrolyzing enzyme Metabolic Diseases
Substituted quinoline-2-carboxamides Antimycobacterial activity Tuberculosis

Advanced Synthetic Methodologies (e.g., Green Chemistry, Continuous Flow Synthesis)

The synthesis of quinoline derivatives is evolving with the adoption of advanced methodologies that prioritize efficiency, safety, and environmental sustainability. nih.gov Traditional synthetic methods often require harsh conditions, high temperatures, and hazardous reagents. nih.gov Green chemistry and continuous flow synthesis offer powerful alternatives for the production of this compound and its analogues.

Green chemistry approaches focus on minimizing waste and using less hazardous substances. nih.gov For quinoline synthesis, this includes the use of ultrasound irradiation to shorten reaction times and simplify product isolation, as well as microwave-assisted synthesis and multicomponent reactions that improve efficiency and reduce energy consumption. nih.govnih.gov

Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. nih.gov The synthesis of 2-methylquinoline (B7769805) derivatives has been successfully demonstrated in a flow reactor, providing a rapid and green route with excellent yields. nih.gov Another continuous process utilizes a heterogeneous catalyst and green solvents (ethanol/water) to produce quinolines without the need for strong acids or oxidants. rsc.org Applying these advanced methodologies to the synthesis of this compound could streamline its production, facilitate the rapid synthesis of derivatives, and align with modern principles of sustainable chemical manufacturing.

Table 3: Comparison of Synthetic Methodologies for Quinoline Derivatives

Methodology Key Features Advantages
Traditional Synthesis High temperatures, strong acids/bases, hazardous solvents Well-established protocols
Green Chemistry Microwave/ultrasound irradiation, greener solvents, multicomponent reactions Reduced waste, lower energy consumption, improved safety nih.govnih.gov

| Continuous Flow Synthesis | Precise control of parameters, rapid mixing, automated | High efficiency, scalability, enhanced safety, rapid reaction times nih.govrsc.org |

Applications in Combinatorial Chemistry and High-Throughput Screening Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of diverse molecules, known as chemical libraries. ijpsonline.com These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activity. nih.gov The this compound structure is an ideal scaffold for combinatorial library synthesis. The reactive 4-chloro position allows for the introduction of a wide variety of substituents via nucleophilic aromatic substitution, enabling the creation of a large number of distinct analogues from a common core.

Modern approaches have integrated automated, nanoscale synthesis with HTS. nih.gov For example, acoustic dispensing technology can be used to synthesize libraries in 1536-well plates on a nanomole scale, followed by direct in-situ screening. nih.gov This miniaturized and automated workflow accelerates the discovery of hits by eliminating the need for purification of individual compounds in the initial screening phase. Another innovative HTS method uses microdroplet reactions to rapidly screen for optimal synthesis conditions, further accelerating the discovery process. nih.gov

By incorporating this compound and its derivatives into such libraries, researchers can efficiently screen for activity against a vast number of biological targets, including protein kinases, proteases, and GPCRs. This approach significantly increases the probability of discovering novel hit compounds for various diseases and provides valuable structure-activity relationship (SAR) data for subsequent lead optimization.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling faster and more accurate prediction of molecular properties, identification of novel drug candidates, and optimization of synthetic routes. mdpi.commdpi.com These computational tools can be applied to the this compound scaffold to accelerate its development into therapeutic leads.

ML models can be trained on large datasets to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel quinoline carboxamide derivatives before they are synthesized. mdpi.commdpi.com This predictive power allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Furthermore, generative AI models can design entirely new molecules (de novo drug design) with desired therapeutic profiles. researchgate.netnih.gov By combining generative deep learning with automated on-chip synthesis, novel molecules can be designed, made, and tested in a rapid, iterative cycle. researchgate.netchemrxiv.org AI can also assist in synthesis planning by predicting reaction outcomes and proposing optimal synthetic pathways, a field known as computer-aided synthesis planning (CASP). nih.gov The integration of AI and ML into the research pipeline for this compound will enable a more rational, data-driven approach to designing the next generation of quinoline-based therapeutics.

Table 4: Mentioned Compound Names

Compound Name
This compound
4-hydroxy-2-quinolinone carboxamides
4-aminoquinolines
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides
quinoline-4-carboxamide
4-amino-8-quinoline carboxamides
quinoline-2-carboxamides
quinolinone-3-carboxamides
2-methylquinoline

Conclusion

Synthesis of Key Research Advances for 4-Chloro-N-methylquinoline-2-carboxamide and its Structural Analogs

The quinoline (B57606) carboxamide scaffold has been firmly established as a "privileged structure" in medicinal chemistry, leading to a wide array of research advances. nih.govrsc.org Investigations into this compound and its analogs are part of a broader exploration of this chemical class, which has demonstrated a remarkable spectrum of biological activities. nih.gov Research has successfully synthesized and characterized numerous derivatives, revealing potent antimicrobial, antiviral, anticancer, and antimalarial properties. nih.govnih.govnih.govacs.org

Key advancements have been made in understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds. For instance, studies on quinoline-2-carboxamides have identified specific derivatives, such as N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide, that exhibit higher activity against M. tuberculosis than standard treatments. nih.gov In other areas, chloro-substituted quinolones have emerged as promising agents against Herpes Simplex Virus 1 (HSV-1), with research indicating that the chlorine position is important for viral inhibition. nih.gov Similarly, quinoline-3-carboxamides (B1200007) have been developed as inhibitors of ATM kinase, a key mediator in the DNA damage response pathway, with SAR studies suggesting that electron-donating groups enhance cytotoxic activity. nih.gov The antimalarial potential of quinoline-4-carboxamides has also been a significant focus, leading to the discovery of derivatives with novel mechanisms of action that are effective against multiple life-cycle stages of the parasite. acs.orgresearchgate.net

Synthetically, the preparation of these compounds has evolved from classical methods, such as the condensation of quinoline-2-carbonyl chloride with amines, to more sophisticated and efficient protocols. nih.gov Modern approaches focus on improving yields, reducing environmental impact, and accessing a wider diversity of structures. These include the development of one-pot reactions, the use of greener microwave-assisted synthesis, and the application of novel catalysts to facilitate cyclization and annulation reactions. mdpi.comtandfonline.comnih.gov

The following table summarizes the biological activities observed in various structural analogs of quinoline carboxamides, highlighting the versatility of this molecular framework.

Table 1: Biological Activities of Representative Quinoline Carboxamide Scaffolds

Quinoline Scaffold Position Substitution/Analog Class Investigated Biological Activity Reference(s)
2-Carboxamide (B11827560) N-Cycloalkyl derivatives Antimycobacterial (anti-tuberculosis) nih.gov
2-Carboxamide General substituted derivatives Inhibition of Photosynthetic Electron Transport (PET) nih.gov
3-Carboxamide General substituted derivatives ATM Kinase Inhibition (Anticancer) nih.gov
4-Carboxamide Various substituted derivatives Antimalarial (multi-stage) acs.orgresearchgate.net
6-Carboxamide Benzenesulfonate derivatives P2X7R Antagonism nih.gov
Quinolone-3-Carboxamide N-phenyl-6-chloro derivatives Anticancer (PI3Kα inhibition) mdpi.com

Identification of Remaining Challenges and Promising Avenues for Future Quinoline Carboxamide Research

Despite significant progress, research into quinoline carboxamides faces several challenges that define the future directions of the field. A primary hurdle remains in the area of synthesis. While numerous methods exist, the development of complex, polysubstituted quinolines with high regioselectivity and yields continues to be a challenge. mdpi.comnih.gov A significant portion of current synthetic routes relies on costly and environmentally taxing precious metal catalysts, creating a need for more sustainable, "green" chemical processes. mdpi.comtandfonline.com

In the therapeutic context, the emergence of drug-resistant pathogens and cancer cells is a persistent threat that necessitates the discovery of compounds with novel mechanisms of action. acs.orgnih.gov Furthermore, many promising compounds identified in initial screenings exhibit suboptimal pharmacological profiles, such as poor solubility or metabolic instability, requiring extensive and costly medicinal chemistry optimization to become viable drug candidates. acs.orgnih.gov

These challenges illuminate several promising avenues for future research.

Advancements in Green Synthesis: The development of novel, sustainable synthetic methodologies is a major priority. Future work will likely focus on metal-free catalysis, solvent-free reaction conditions, one-pot procedures, and expanded use of microwave irradiation to create quinoline libraries more efficiently and with less environmental impact. mdpi.comtandfonline.comnih.gov

Exploration of Novel Biological Targets: To circumvent resistance and broaden therapeutic applications, research is shifting towards identifying new biological targets for quinoline carboxamides. nih.govnih.gov This includes designing potent and selective inhibitors for specific kinases, ion channels like the P2X7R, or viral proteins that are distinct from the targets of current drugs. nih.govnih.govnih.gov

Design of Multi-Target Agents: For complex multifactorial diseases such as cancer, designing single molecules that can modulate multiple biological targets is a highly promising strategy. rsc.orgmdpi.com The quinoline carboxamide scaffold is well-suited for the development of such multi-target agents.

Computational and SAR-Guided Design: The integration of computational modeling with traditional synthesis and biological testing will continue to be crucial. In-silico screening and detailed SAR analyses can more effectively guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties. nih.govnih.gov The application of established synthetic methods to create analogs of natural products is another key area for future exploration. nih.gov

By addressing these challenges and pursuing these future avenues, the scientific community can continue to unlock the full therapeutic potential of the quinoline carboxamide chemical class.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-N-methylquinoline-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Classical protocols like the Gould–Jacob or Friedländer reactions are often employed for quinoline scaffold construction. For this compound, coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) with TEA (triethylamine) facilitate carboxamide bond formation . Solvent choice (e.g., DMF or THF) and temperature control (0°C to room temperature) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR resolve substituent positions on the quinoline ring and confirm methyl and carboxamide groups. For example, the methyl group on nitrogen typically appears as a singlet near δ 3.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (as in NIST data for related quinolines) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL refinement (via SHELX suite) can determine crystal packing and hydrogen-bonding interactions, though twinning or low-resolution data may require alternative software .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Monitor degradation via HPLC or TLC over weeks/months. For photostability, expose samples to UV-Vis light and track changes using spectrophotometry. Degradation products can be identified via LC-MS .

Advanced Research Questions

Q. How can synthetic challenges such as regioselectivity in chlorination or methylation be addressed for this compound?

  • Methodological Answer : Chlorination at the 4-position often requires directing groups (e.g., carbonyls) or Lewis acid catalysts (e.g., FeCl3_3). For selective N-methylation, use methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions. Computational modeling (DFT) can predict reactive sites and guide reagent selection .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic assignments for this compound?

  • Methodological Answer : If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC. For crystallographic ambiguities, cross-validate SHELXL-refined structures with powder XRD or electron diffraction data. Discrepancies in mass spectra may require isotopic labeling or tandem MS/MS analysis .

Q. How can researchers evaluate the pharmacological potential of this compound against microbial or cellular targets?

  • Methodological Answer :

  • Antimicrobial Assays : Use disk diffusion or microdilution methods (e.g., Mueller Hinton agar) to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .
  • Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence-based) to measure IC50_{50} values against target enzymes (e.g., kinases or proteases). Molecular docking (AutoDock Vina) may predict binding modes .

Q. What advanced techniques optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Screen counterions (e.g., HCl or sodium salts) to improve aqueous solubility.
  • Nanoparticle Formulation : Use PLGA (poly lactic-co-glycolic acid) encapsulation or liposomal delivery systems.
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.